molecular formula C13H13F6N B11755753 (3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine

(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine

Cat. No.: B11755753
M. Wt: 297.24 g/mol
InChI Key: GSZOGLXISPWVQW-QMMMGPOBSA-N
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Description

(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, where trifluoromethyl groups are introduced into the molecule via radical intermediates . Another approach involves the use of biocatalytic processes, such as the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific structural arrangement, which includes a piperidine ring and two trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13F6N

Molecular Weight

297.24 g/mol

IUPAC Name

(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2/t8-/m0/s1

InChI Key

GSZOGLXISPWVQW-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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